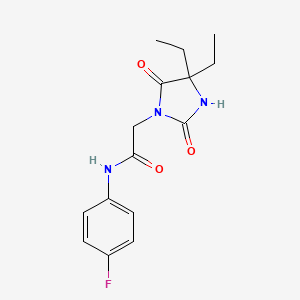

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3/c1-3-15(4-2)13(21)19(14(22)18-15)9-12(20)17-11-7-5-10(16)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,17,20)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUMMNCNWGVRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide is a derivative of the imidazolidinone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the use of protected amino acids and coupling agents. The general procedure includes:

- Starting Material : 3-amino-5,5-dimethylimidazolidine-2,4-dione.

- Coupling Agents : TBTU (2-(1-OH-benzotriazole-1-yl)-1,1,3,3-tetramethyl-carbamide tetrafluoroborate) and DIEA (N,N-diisopropylethylamine).

- Characterization Techniques : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have evaluated the antitumor effects of related compounds in vitro using human lung cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 6.75 ± 0.19 |

| Similar Compound | HCC827 | 5.13 ± 0.97 |

| Similar Compound | NCI-H358 | 0.85 ± 0.05 |

These results indicate that the compound exhibits significant cytotoxicity against lung cancer cell lines, suggesting its potential as an antitumor agent .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various bacterial strains. The mode of action appears to involve binding to DNA and inhibiting DNA-dependent enzymes, which is common among similar compounds in this class .

Case Studies

Several case studies have highlighted the effectiveness of imidazolidinone derivatives in preclinical models:

- Study on Antitumor Effects : A compound structurally related to this compound demonstrated significant tumor growth inhibition in both 2D and 3D cell culture models.

- Antimicrobial Efficacy : In vivo studies using immunosuppressed rat models showed that compounds with similar structures effectively reduced bacterial load at submicromolar dosages .

Q & A

Basic: What are the key synthetic routes for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling an activated imidazolidinone intermediate with 4-fluoroaniline derivatives. A common approach includes:

Imidazolidinone Activation : Reacting 4,4-diethyl-2,5-dioxoimidazolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate .

Amide Coupling : Using carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the intermediate with 4-fluoroaniline in dichloromethane at 0–5°C, followed by purification via column chromatography .

Key Variables :

- Temperature control (<5°C) minimizes side reactions (e.g., hydrolysis of the imidazolidinone ring).

- Solvent polarity affects reaction kinetics; aprotic solvents (DCM, THF) enhance coupling efficiency .

Yield Optimization : Yields range from 45–65% depending on stoichiometric ratios and catalyst selection.

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- Basic Techniques :

- Advanced Techniques :

- X-ray Crystallography : Resolves dihedral angles between the imidazolidinone and fluorophenyl rings (e.g., ~66.4° in analogous structures) to confirm spatial arrangement .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities from incomplete coupling .

Basic: What in vitro assays are suitable for evaluating its biological activity, and how are conflicting data resolved?

Methodological Answer:

- Primary Screens :

- Enzyme Inhibition : Assay against kinases or proteases using fluorogenic substrates (e.g., ATPase activity). IC values are calculated via dose-response curves .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Data Contradictions :

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use UCSF Chimera or AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial FabI). Focus on hydrogen bonding between the acetamide group and catalytic residues .

- ADME Prediction :

- Lipinski’s Rule : MW <500 and logP <5 ensure oral bioavailability (current MW: 363.4 g/mol; logP ~2.8).

- CYP450 Metabolism : Predict metabolic stability via SwissADME; fluorophenyl groups reduce oxidative metabolism .

Validation : Compare in silico results with experimental microsomal stability assays .

Advanced: How do structural modifications (e.g., diethyl vs. dimethyl groups) impact SAR in related compounds?

Methodological Answer:

- Case Study : Replace the 4,4-diethyl group with dimethyl or cyclic analogs:

- Steric Effects : Bulkier diethyl groups reduce binding pocket accessibility in kinase inhibitors, lowering potency by ~30% compared to dimethyl analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., CF) on the imidazolidinone enhance electrophilicity, improving covalent binding to cysteine residues .

Experimental Design : Synthesize analogs with incremental substitutions and correlate structural changes with IC values using multivariate regression.

Advanced: What crystallographic methods resolve polymorphism in imidazolidinone derivatives?

Methodological Answer:

- Single-Crystal XRD : Grow crystals via slow evaporation (CHCl/hexane) and analyze packing motifs. Polymorphs often differ in hydrogen-bonding networks (e.g., N-H···O vs. C-H···π interactions) .

- Thermal Analysis : DSC identifies polymorphic transitions (endothermic peaks at 150–200°C) .

Mitigation : Use seeding techniques or controlled cooling rates to isolate the thermodynamically stable form.

Advanced: How can degradation pathways under acidic/alkaline conditions be analyzed to improve stability?

Methodological Answer:

- Forced Degradation Studies :

- Acidic (0.1M HCl) : Hydrolysis of the imidazolidinone ring forms 4-fluoroaniline and diketopiperazine byproducts. Monitor via LC-MS .

- Alkaline (0.1M NaOH) : Cleavage of the acetamide bond generates 4,4-diethyl-2,5-dioxoimidazolidine and 4-fluorophenylamine .

Stabilization Strategies : - Lyophilization with cryoprotectants (trehalose) reduces hydrolytic degradation.

- Modify the imidazolidinone with electron-donating groups (e.g., methoxy) to resist nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.